DNP-X, SE

Übersicht

Beschreibung

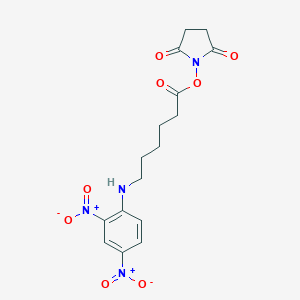

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is a useful research compound. Its molecular formula is C17H16N4O8 and its molecular weight is 394.34 g/mol. The purity is usually 97%min.

The exact mass of the compound N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Protein Labeling and Modification

-

Immunology

- The compound serves as a crucial reagent in the development of antibody-recruiting molecules (ARMs). These ARMs can selectively bind to antibodies, facilitating targeted delivery of therapeutic agents or imaging probes to specific cells. For instance, studies have demonstrated that ARMs can effectively recruit antibodies to the surface of metabolically labeled cells, enhancing immune responses .

- Diagnostics and Therapeutics

- Bioconjugation Techniques

Data Table: Applications Overview

Case Studies

-

Antibody-Recruiting Molecules (ARMs)

- A study demonstrated the effectiveness of ARMs containing N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate in binding antibodies to specific cell types. The results indicated that these molecules could significantly enhance the detection and targeting of antigens on cell surfaces, providing insights into immune system activation mechanisms .

- Protein Interaction Studies

-

Therapeutic Development

- Research involving N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate has led to the formulation of novel therapeutic agents that target specific proteins implicated in various diseases. These agents have shown promise in preclinical models, demonstrating enhanced efficacy compared to traditional therapies .

Wirkmechanismus

- One key player is the adenine nucleotide translocase (ANT), which shuttles ATP and ADP across the inner mitochondrial membrane. DNP-X, SE’s sensitivity to carboxyatractyloside (an ANT inhibitor) suggests its involvement with ANT .

- Additionally, this compound interacts with uncoupling proteins (UCPs), such as UCP1-UCP3, which enhance its protonophoric effect. These proteins play a role in mitochondrial uncoupling, disrupting the proton gradient and ATP synthesis .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

DNP-X, SE plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This reactive moiety allows this compound to form stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. The compound is often used to create bioconjugates that can be detected with anti-dinitrophenyl antibodies . The interactions between this compound and biomolecules are primarily based on the formation of amide bonds, which are stable and resistant to hydrolysis under physiological conditions .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides through covalent attachment. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the labeling of proteins with this compound can alter their localization, stability, and interactions with other cellular components . These changes can have downstream effects on cellular functions, including signal transduction and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with primary amines in biomolecules. This process is facilitated by the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds . This covalent modification can lead to changes in the structure and function of the target biomolecules, affecting their interactions with other cellular components and potentially altering gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored at low temperatures and protected from light . Its reactivity can decrease over time due to hydrolysis of the succinimidyl ester group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label proteins involved in critical cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can be used to label proteins without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the threshold for these effects varies depending on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its interactions with enzymes and other proteins. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . These modifications can alter the activity of the enzymes, leading to changes in the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s distribution is influenced by its ability to form covalent bonds with primary amines, which can affect its localization and accumulation in specific cellular compartments . This distribution is critical for its effectiveness in labeling and detecting target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its covalent attachment to target biomolecules. This localization can be influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with other cellular components .

Biologische Aktivität

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate (DNP-X, SE) is a chemical compound recognized for its amine-reactive properties, particularly in bioconjugation applications. This compound is a succinimidyl ester derivative of 6-(2,4-dinitrophenyl)aminohexanoic acid and is commonly used in the development of probes that can be recognized by anti-DNP antibodies. Its biological activity has implications in various fields including immunology, neurobiology, and drug development.

- Molecular Formula : C₁₆H₁₈N₄O₈

- Molecular Weight : 394.34 g/mol

- CAS Number : 82321-04-8

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 152 °C

- Boiling Point : 591.8 ± 60.0 °C at 760 mmHg

N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate functions as an amine-reactive building block that facilitates the conjugation of proteins and other biomolecules. The succinimidyl group reacts with primary amines to form stable amide bonds, which is critical for creating labeled antibodies and other conjugates used in immunoassays and fluorescence resonance energy transfer (FRET) applications .

Immunological Studies

This compound has been extensively utilized in immunological research for labeling antibodies. For instance, it has been employed to label anti-androgen receptor (AR) antibodies in studies examining gonadal steroid receptor expression in the medial preoptic area (MPOA) of male mice. This labeling allows for the visualization and quantification of AR-positive cells through immunostaining techniques .

Neurobiology Research

In neurobiological contexts, this compound has been used to explore the expression patterns of neurotransmitters and neuropeptides in relation to gonadal steroid receptors. Studies have shown that approximately half of the estrogen receptor alpha (ERα)-immunoreactive cells in the MPOA co-express AR when labeled with this compound. This co-localization is critical for understanding the interactions between steroid hormones and neuropeptide signaling pathways .

Case Study 1: Labeling of Antibodies

In a study aimed at understanding the distribution of AR and ERα in the MPOA, researchers labeled antibodies with this compound. The results indicated a high density of double-labeled cells in specific subregions of the MPOA, suggesting significant coexpression of these receptors which may influence reproductive behaviors .

Case Study 2: FRET Applications

This compound has also been explored as an excellent FRET quencher when paired with tryptophan or tyrosine residues in proteins. This application is particularly valuable for studying protein-protein interactions and conformational changes in live-cell imaging studies .

Summary of Findings

| Application Area | Findings |

|---|---|

| Immunology | This compound effectively labels antibodies for visualization of receptor expression patterns. |

| Neurobiology | Coexpression studies reveal significant interactions between steroid receptors using this compound labeled antibodies. |

| FRET Studies | Acts as a quencher paired with Trp or Tyr to study protein interactions. |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c21-14-7-8-15(22)18(14)28-16(23)4-2-1-3-9-17-12-6-5-11(19(24)25)10-13(12)20(26)27/h5-6,10,17H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBNUJCDIAGXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584259 | |

| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82321-04-8 | |

| Record name | 1-{[6-(2,4-Dinitroanilino)hexanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 6-(2,4-Dinitroanilino)hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.